molecular formula C21H21N3O B2705181 N-([2,4'-bipyridin]-3-ylmethyl)-4-propylbenzamide CAS No. 2034432-33-0

N-([2,4'-bipyridin]-3-ylmethyl)-4-propylbenzamide

Cat. No.: B2705181
CAS No.: 2034432-33-0
M. Wt: 331.419
InChI Key: FBGHCRSLQAMDIZ-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-3-ylmethyl)-4-propylbenzamide is a complex organic compound that belongs to the bipyridine family Bipyridines are known for their versatile applications in various fields, including coordination chemistry, catalysis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-4-propylbenzamide typically involves the coupling of 2,4’-bipyridine with a benzamide derivative. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts and boronic acids. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of bipyridine derivatives, including N-([2,4’-bipyridin]-3-ylmethyl)-4-propylbenzamide, often involves large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)-4-propylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce the corresponding amines .

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-4-propylbenzamide involves its ability to chelate metal ions. This chelation can disrupt various biological processes, particularly those that rely on metal-dependent enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-3-ylmethyl)-4-propylbenzamide is unique due to its specific substitution pattern on the bipyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying specific interactions with metal ions and biological molecules .

Properties

IUPAC Name

4-propyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-2-4-16-6-8-18(9-7-16)21(25)24-15-19-5-3-12-23-20(19)17-10-13-22-14-11-17/h3,5-14H,2,4,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGHCRSLQAMDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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